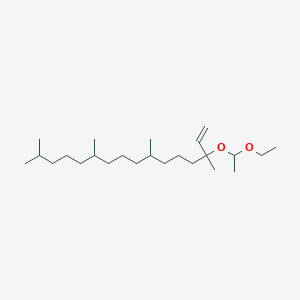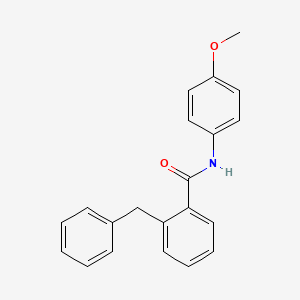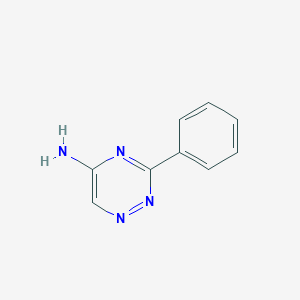
3-Phenyl-1,2,4-triazin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1,2,4-triazin-5-amine is a heterocyclic compound belonging to the triazine family. Triazines are nitrogen-containing heterocycles with a six-membered ring structure. The 1,2,4-triazine isomer is one of the three possible isomers of triazine, distinguished by the positions of the nitrogen atoms in the ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Phenyl-1,2,4-triazin-5-amine can be synthesized through several methods. One common approach involves the condensation of 1,2-dicarbonyl compounds with amidrazones . Another method includes the thermal rearrangement of 2-azidocyclopropenes . The Bamberger triazine synthesis is also a classical method used for the preparation of 1,2,4-triazines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ microwave-assisted, solid-phase, metal-based, and multicomponent one-pot reactions .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-1,2,4-triazin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic aromatic substitution is a common reaction for triazines due to their lower resonance energy compared to benzene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like phenol and amines are used in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-1,2,4-triazin-5-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Phenyl-1,2,4-triazin-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . It may also interact with nucleic acids, affecting cellular processes such as DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine: Another isomer of triazine with different nitrogen atom positions.
4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one:
2,4,6-Trichloro-1,3,5-triazine: Used in the production of reactive dyes.
Uniqueness
Its ability to undergo diverse chemical reactions and its biological activities make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
99512-67-1 |
|---|---|
Molekularformel |
C9H8N4 |
Molekulargewicht |
172.19 g/mol |
IUPAC-Name |
3-phenyl-1,2,4-triazin-5-amine |
InChI |
InChI=1S/C9H8N4/c10-8-6-11-13-9(12-8)7-4-2-1-3-5-7/h1-6H,(H2,10,12,13) |
InChI-Schlüssel |
SJXIQUPKRXWFJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=CN=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



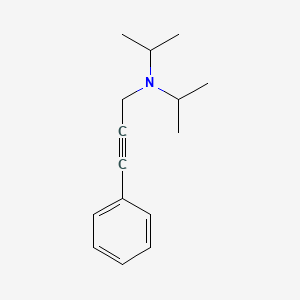
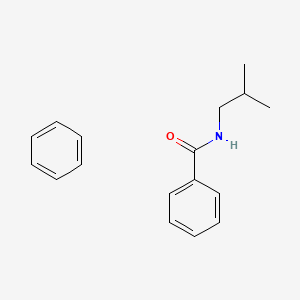
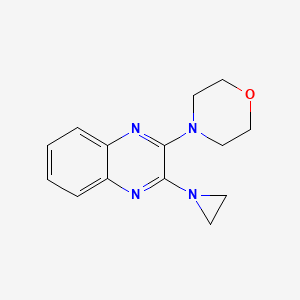
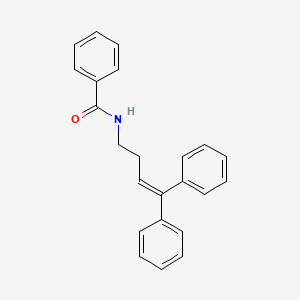
![5,11-Diphenyl-8H-cyclohepta[b]naphthalene](/img/structure/B14350764.png)
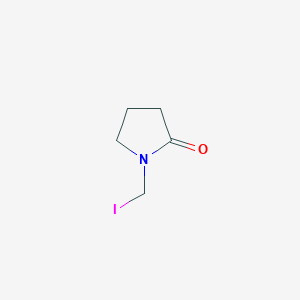
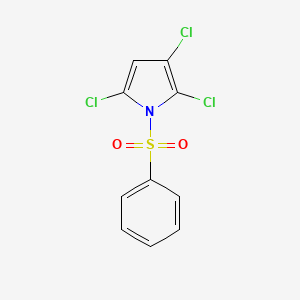

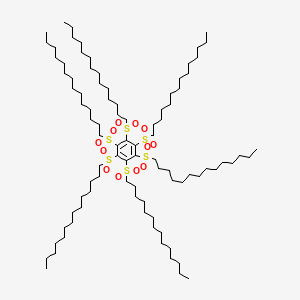
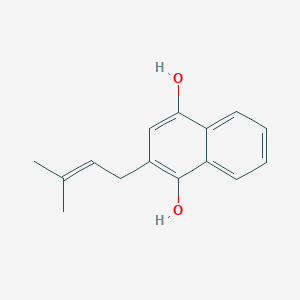
![4-[(2-Bromophenyl)sulfanyl]-N~1~,N~1~-dimethylbenzene-1,3-diamine](/img/structure/B14350800.png)
